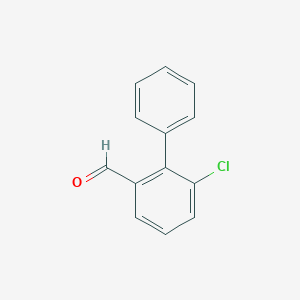

3-Chloro-2-phenylbenzaldehyde

Description

Contextualization within Halogenated Aromatic Aldehyde Chemistry

Halogenated aromatic aldehydes are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms and a formyl group (-CHO). numberanalytics.com The presence of halogens significantly influences the electronic properties and reactivity of the aldehyde. pressbooks.pub Halogenation is a fundamental transformation in organic synthesis, and the resulting halogenated compounds are crucial for creating a wide array of useful molecules. researchgate.net

These compounds, including 3-Chloro-2-phenylbenzaldehyde, are key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.com The reactivity of halogenated aromatic aldehydes is marked by their ability to undergo nucleophilic addition, electrophilic substitution, and condensation reactions. numberanalytics.com The chlorine atom in this compound, for instance, acts as an electron-withdrawing group, which can affect the reactivity of both the aldehyde functional group and the aromatic ring. This electronic effect is a key factor in its utility in various chemical transformations.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis and Medicinal Chemistry

The structure of this compound makes it a highly versatile intermediate in the synthesis of more complex molecules. The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols through reduction or carboxylic acids via oxidation.

In medicinal chemistry, aldehyde derivatives are instrumental as building blocks for drug development. For instance, they can form Schiff bases with amines, which are important intermediates in the synthesis of biologically active compounds. Research has shown that related benzaldehyde (B42025) derivatives are used in the creation of histone deacetylase inhibitors, indicating the potential for this compound in developing new therapeutic agents.

A notable application of substituted benzaldehydes is in multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single step, are highly efficient and environmentally friendly. tcichemicals.com The Biginelli reaction, a classic MCR, utilizes an aromatic aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with various biological activities, including anti-inflammatory and anti-bacterial properties. tcichemicals.comatamanchemicals.com Similarly, the Strecker synthesis of α-amino acids is another example of a three-component reaction involving aldehydes. tcichemicals.com

Overview of Current Research Trajectories and Underexplored Areas

Current research involving compounds structurally related to this compound is exploring their application in the synthesis of novel heterocyclic compounds. For example, the condensation of 1,2-diaminoarenes with aldehydes is a common method for producing 2-substituted benzimidazoles, a structural motif found in many biologically active molecules. uit.no

Recent studies have focused on developing more efficient and environmentally benign synthetic methods. This includes catalyst-free and additive-free reactions conducted at ambient temperatures. uit.no Furthermore, the functionalization of the aromatic ring through techniques like directed ortho-lithiation allows for the introduction of various substituents, leading to a diverse range of polysubstituted benzene (B151609) derivatives. researchgate.net

An area that remains relatively underexplored is the full potential of this compound in asymmetric synthesis. The development of stereoselective reactions catalyzed by chiral catalysts could lead to the synthesis of enantiomerically pure compounds with specific biological activities. Additionally, its use in the synthesis of novel materials, such as polymers or functional dyes, presents another avenue for future research.

Structure

3D Structure

Properties

Molecular Formula |

C13H9ClO |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

3-chloro-2-phenylbenzaldehyde |

InChI |

InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-9H |

InChI Key |

KVSYMRPDDBTUBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C=O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Chloro 2 Phenylbenzaldehyde

Elucidation of Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of an aldehyde is characteristically electrophilic and susceptible to attack by nucleophiles. In 3-Chloro-2-phenylbenzaldehyde, the reactivity of the carbonyl carbon is modulated by several competing factors. The chlorine atom at the meta-position exerts an electron-withdrawing inductive effect, which enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more reactive towards nucleophiles.

However, this electronic activation is counterbalanced by a significant steric effect. The presence of the bulky phenyl group at the ortho-position to the aldehyde creates considerable steric hindrance. This bulkiness can impede the approach of nucleophiles to the carbonyl center, potentially slowing down the reaction rate compared to less hindered aldehydes.

The general mechanism for nucleophilic addition proceeds in two steps under neutral or basic conditions:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is subsequently protonated by a solvent or a weak acid to yield the final alcohol product.

| Factor | Influence on Carbonyl Reactivity | Predicted Effect in this compound |

| Inductive Effect | Electron-withdrawing groups increase electrophilicity. | The meta-chloro group enhances reactivity. |

| Steric Hindrance | Bulky groups adjacent to the carbonyl impede nucleophilic attack. | The ortho-phenyl group reduces reactivity. |

| Resonance | Not a dominant factor for the meta-chloro substituent. | Minor electronic influence via resonance. |

Reaction Pathways in Condensation Processes and Schiff Base Formation

Condensation reactions, particularly the formation of imines (Schiff bases), are fundamental transformations of aldehydes. The reaction of this compound with a primary amine (R-NH₂) typically requires acid catalysis and proceeds via a two-stage mechanism involving a hemiaminal intermediate. Schiff bases are known for their wide range of applications in synthesis and materials science nih.govedu.krd.

The established reaction pathway is as follows:

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine or hemiaminal intermediate.

Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen atom to yield the final neutral Schiff base and regenerate the acid catalyst.

In the context of this compound, the rate-determining step is often the acid-catalyzed dehydration of the hemiaminal mdpi.com. The steric bulk of the ortho-phenyl group could potentially influence the stability of the hemiaminal intermediate and the transition state leading to the iminium ion. While studies on analogous compounds like 2-chlorobenzaldehyde (B119727) confirm its utility in synthesizing Schiff bases nih.govmdpi.com, the additional steric hindrance in this compound may necessitate more forcing reaction conditions to achieve high yields.

Analysis of Electrophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) Moiety

The biphenyl moiety of this compound presents two aromatic rings with different substitution patterns, leading to complex regioselectivity in electrophilic aromatic substitution (EAS) reactions scribd.comoxfordsciencetrove.com. The outcome of such a reaction depends on the directing effects of the substituents on each ring.

Ring A (Substituted with -CHO and -Cl):

Aldehyde Group (-CHO): This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It strongly directs incoming electrophiles to the meta position.

Chloro Group (-Cl): This is a deactivating group due to its inductive effect but is an ortho, para-director due to the resonance effect of its lone pairs.

The positions available for substitution on Ring A are C4, C5, and C6.

Position C5 is meta to the aldehyde and ortho to the chlorine.

Position C4 is ortho to the aldehyde and meta to the chlorine.

Position C6 is ortho to the aldehyde and para to the chlorine.

Given that the aldehyde is a stronger deactivating group, substitution on this ring is generally disfavored. If it were to occur, the directing effects are conflicting. The powerful meta-directing effect of the aldehyde would favor substitution at C5, which is also weakly activated (ortho) by the chlorine.

Ring B (Unsubstituted Phenyl Group): This ring is attached to Ring A. The entire substituted phenyl group acts as a substituent on Ring B. It is generally considered an activating, ortho, para-directing group. Therefore, electrophilic attack is much more likely to occur on this second, more electron-rich ring at its ortho (C2') and para (C4') positions.

| Ring | Position | Directing Effect of -CHO | Directing Effect of -Cl | Overall Prediction |

| Ring A | C4, C6 | Deactivated (ortho) | Deactivated (meta/para) | Highly Unlikely |

| Ring A | C5 | Activated (meta) | Activated (ortho) | Possible, but ring is deactivated |

| Ring B | C2', C6' | N/A | N/A | Favorable (ortho) |

| Ring B | C4' | N/A | N/A | Favorable (para) |

Exploration of Radical Reaction Pathways (e.g., acyl radical generation)

Aldehydes can serve as precursors for acyl radicals through the homolytic cleavage of the aldehydic C-H bond researchgate.net. This transformation typically requires an initiator, such as a radical species or photochemical energy, to facilitate a hydrogen atom transfer (HAT) process. The generation of acyl radicals opens up unique synthetic pathways, including additions to alkenes and alkynes organic-chemistry.orgnih.gov.

The generation of the 3-chloro-2-phenylbenzoyl radical from this compound can be envisioned through several mechanisms, particularly under photoredox catalysis conditions beilstein-journals.orgnih.gov:

Hydrogen Atom Transfer (HAT): A photochemically generated radical or an excited-state photocatalyst abstracts the hydrogen atom from the aldehyde group. This is a common and efficient method for generating acyl radicals researchgate.net.

Single Electron Transfer (SET): An excited photocatalyst can oxidize the aldehyde, followed by deprotonation to yield the acyl radical.

Once formed, the 3-chloro-2-phenylbenzoyl radical is a valuable intermediate. Its reactivity is characterized by its nucleophilic character, allowing it to participate in reactions that are complementary to the polar reactivity of the parent aldehyde. For example, it can be trapped by electron-deficient olefins in radical-polar crossover reactions. The stability of the acyl radical is influenced by the substituents on the aromatic ring, though the primary reactivity is centered on the radical carbon.

Detailed Kinetic Studies and Rate Determinations of Key Transformations

While extensive, specific kinetic data for reactions involving this compound are not widely published, the rate of its key transformations can be understood by analyzing the structural and electronic factors that influence reaction barriers.

For Nucleophilic Addition: The reaction rate would be described by the equation: Rate = k [this compound] [Nucleophile]. The rate constant, k, would be highly sensitive to the steric profile of the incoming nucleophile. Small nucleophiles (e.g., CN⁻) would react faster than bulky ones (e.g., Grignard reagents), where the ortho-phenyl group would significantly slow the reaction.

For Schiff Base Formation: The kinetics are more complex, often exhibiting a dependence on pH. The rate is typically maximal at a weakly acidic pH (around 4-5), where there is sufficient acid to catalyze the dehydration of the hemiaminal intermediate without fully protonating the amine nucleophile, which would render it non-nucleophilic. The steric hindrance from the ortho-phenyl group would likely decrease the rate constant for both the initial nucleophilic attack and the subsequent dehydration step compared to unhindered benzaldehydes.

The following table illustrates the expected qualitative impact of the compound's structural features on reaction rates compared to a baseline (e.g., benzaldehyde).

| Reaction Type | Feature | Electronic Effect | Steric Effect | Predicted Impact on Rate Constant (k) |

| Nucleophilic Addition | meta-Chloro | Rate-accelerating (inductive withdrawal) | None | Increase |

| Nucleophilic Addition | ortho-Phenyl | Minor | Rate-decelerating (hindrance) | Decrease |

| Schiff Base Formation | ortho-Phenyl | Minor | Rate-decelerating (hindrance at intermediate) | Decrease |

Detailed kinetic studies would involve monitoring the disappearance of reactants or the appearance of products over time, often using spectroscopic methods like UV-Vis or NMR, to determine rate constants and reaction orders under various conditions (e.g., temperature, catalyst concentration).

Computational Chemistry and Advanced Spectroscopic Characterization of 3 Chloro 2 Phenylbenzaldehyde

Density Functional Theory (DFT) Studies and Theoretical Predictions

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the properties of molecules. By approximating the electron density of a system, DFT can accurately forecast molecular geometries, electronic structures, and spectroscopic parameters, offering profound insights that complement experimental findings.

A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. For substituted benzaldehydes, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, are employed to determine bond lengths, bond angles, and dihedral angles. In the case of 3-Chloro-2-phenylbenzaldehyde, a key structural parameter is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance imposed by the ortho-chloro and aldehyde groups. Studies on similar molecules, such as 4-phenylbenzaldehyde, have shown that DFT calculations can accurately model these parameters, revealing the degree of planarity or twist between the aromatic rings.

Electronic structure analysis provides insight into the molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher polarizability and greater reactivity. For aromatic aldehydes, the presence of electron-withdrawing groups like chlorine and the aldehyde function typically lowers the energy of the LUMO.

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the MEP surface would be expected to show negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be concentrated around the hydrogen atoms.

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Aldehydes Note: Data for illustrative purposes based on typical DFT results for substituted benzaldehydes.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 to 4.0 Debye | Molecular polarity |

DFT calculations are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. oxinst.com By computing the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. oxinst.com These predicted spectra are often compared with experimental results to confirm structural assignments. oxinst.com Recent advancements combining DFT calculations with machine learning have further improved the accuracy of chemical shift predictions.

Vibrational frequencies for both Infrared (IR) and Raman spectroscopy can also be calculated using DFT. researchgate.net These calculations produce a set of harmonic vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. researchgate.net Theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. docbrown.info For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, the C-Cl stretch, aromatic C-H stretches, and various ring vibrations. Comparing the calculated and experimental spectra helps in making definitive vibrational assignments. researchgate.netdocbrown.info

The geometry and energy of the transition state provide crucial information about the reaction mechanism, including the activation energy barrier, which determines the reaction rate. For reactions involving the aldehyde group, such as nucleophilic addition or oxidation, DFT can be used to model the approach of the reagent, the formation of intermediates, and the structure of the transition state. This level of mechanistic detail is often difficult to obtain through experimental means alone and is invaluable for understanding and optimizing chemical reactions.

Utilization as a Building Block for Complex Organic Molecules

The unique arrangement of functional groups in this compound makes it an ideal building block for the synthesis of intricate organic molecules. The aldehyde group provides a reactive site for cyclization reactions, while the substituted biaryl core forms the backbone of the resulting structures.

Synthesis of Diverse Heterocyclic Compounds (e.g., benzimidazoles, azetidinones, pyrazoles)

The aldehyde functionality is a cornerstone for the construction of numerous heterocyclic rings, which are prevalent in medicinal chemistry and materials science.

Benzimidazoles: this compound is a suitable precursor for synthesizing 2-substituted benzimidazoles. The standard method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. beilstein-journals.orgorganic-chemistry.org In this reaction, the aldehyde first reacts with the diamine to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole (B57391) ring system. mdpi.com The use of this compound would lead to the formation of benzimidazoles bearing a 3-chloro-2-phenylphenyl substituent at the 2-position. Various catalysts and reaction conditions can be employed to promote this transformation, including the use of supported gold nanoparticles or hypervalent iodine reagents. organic-chemistry.orgmdpi.com The reaction can sometimes yield both 2-substituted and 1,2-disubstituted benzimidazoles, depending on the reaction conditions and the stoichiometry of the reactants. beilstein-journals.org

Azetidinones: The synthesis of β-lactam rings, specifically 2-azetidinones, can be achieved using this compound as a starting point. A common route is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com In this approach, this compound is first condensed with a primary amine to form the corresponding imine (Schiff base). This imine is then reacted with a ketene, often generated in situ from an acyl chloride like chloroacetyl chloride in the presence of a base such as triethylamine, to yield the 2-azetidinone ring. mdpi.comresearchgate.netnih.gov This methodology allows for the introduction of the 3-chloro-2-phenylphenyl group onto the C4 position of the β-lactam ring.

Pyrazoles: Pyrazole (B372694) scaffolds can be synthesized through various multi-component reactions where an aldehyde is a key reactant. For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine (B178648) can be employed to construct the pyrazole ring. nih.govbeilstein-journals.org In this sequence, the aldehyde participates in a Knoevenagel condensation, and the resulting intermediate undergoes cyclization with the hydrazine. nih.gov By using this compound, pyrazoles functionalized with the complex biaryl substituent can be obtained, which are of interest for their potential biological activities. asianpubs.orgbeilstein-journals.org

Precursor in the Rational Design and Synthesis of Advanced Organic Scaffolds

Beyond the synthesis of specific heterocycles, this compound serves as a foundational molecule for creating advanced, often polycyclic, organic scaffolds. The aldehyde group acts as a handle for introducing complexity and building larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions. The inherent steric and electronic properties of the 3-chloro-2-phenylphenyl moiety can influence the conformational properties of the resulting scaffolds, which is a critical aspect of rational drug design.

Functionalization and Transformation of the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for a wide range of transformations.

Selective Reductions and Oxidations to Corresponding Alcohols, Carboxylic Acids, or Other Derivatives

The oxidation state of the aldehyde carbon can be readily adjusted to yield corresponding primary alcohols or carboxylic acids.

Selective Reduction: Aromatic aldehydes can be selectively reduced to their corresponding benzyl (B1604629) alcohols. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH) are commonly used for this transformation. nih.gov The reaction converts the carbonyl group into a hydroxyl group, yielding (3-chloro-[1,1'-biphenyl]-2-yl)methanol. This alcohol can then be used in subsequent reactions, such as ether or ester formation.

Selective Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid. bohrium.com Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under specific conditions. epa.gov This reaction would transform this compound into 3-chloro-[1,1'-biphenyl]-2-carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.

Olefination Reactions for Carbon-Carbon Double Bond Formation (e.g., Wittig-type reactions)

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. udel.eduyoutube.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. youtube.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form a carbon-carbon double bond, with triphenylphosphine (B44618) oxide as a byproduct. youtube.com Applying the Wittig reaction to this compound allows for the synthesis of various stilbene-like derivatives, where the aldehyde is converted into a C=C double bond. The stereoselectivity of the reaction can often be controlled by the choice of ylide and reaction conditions. udel.eduresearchgate.net

| Reactant 1 | Reactant 2 (Ylide) | Product | Byproduct |

|---|---|---|---|

| This compound | Ph₃P=CHR | 2-(1-Alkenyl)-3-chlorobiphenyl | Triphenylphosphine oxide (Ph₃P=O) |

Condensation Reactions to Yield Imines, Enamines, and Other Nitrogen-Containing Compounds

The reaction of aldehydes with primary or secondary amines is a fundamental transformation that yields various nitrogen-containing compounds. redalyc.org

Imines (Schiff Bases): this compound readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. peerj.comscirp.org The reaction typically involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. researchgate.netmdpi.com This process can be performed under various conditions, including solvent-free systems or with the use of catalysts to facilitate dehydration. peerj.comscirp.org The resulting imines are themselves versatile intermediates for synthesizing other compounds, such as the azetidinones mentioned previously. mdpi.comresearchgate.net

Enamines: When reacted with a secondary amine, aldehydes can form enamines. This reaction also proceeds through a carbinolamine intermediate, but since the nitrogen lacks a second proton to be eliminated with the hydroxyl group, a proton is removed from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond conjugated with the nitrogen atom.

| Aldehyde | Amine Type | Initial Intermediate | Final Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) |

| This compound | Secondary Amine (R₂NH) | Carbinolamine | Enamine |

Applications and Derivatization Strategies of this compound in Advanced Chemical Synthesis

The biaryl scaffold is a privileged structure in organic chemistry, forming the core of many pharmaceuticals, advanced materials, and catalytic ligands. this compound, a functionalized biphenyl (B1667301) derivative, represents a versatile building block for advanced chemical synthesis. Its unique arrangement of a reactive aldehyde group, a modifiable chloro-substituent, and a stable biphenyl core allows for a multitude of chemical transformations. This article explores the derivatization strategies focusing on the halogen and phenyl moieties, its emerging applications in materials science, and its potential for the development of novel catalytic systems.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of biaryl compounds has been significantly advanced through cross-coupling reactions. However, the construction of sterically hindered biaryls, such as 3-Chloro-2-phenylbenzaldehyde, can present challenges. Future research will likely focus on developing more efficient and stereoselective synthetic routes.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a key consideration for many substituted biaryls. While this compound itself may not exhibit stable atropisomers at room temperature, the development of synthetic methods that could introduce chirality is a significant area of interest. This could involve the use of chiral ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to achieve enantioselective synthesis of derivatives. nih.gov The steric hindrance imposed by the ortho-phenyl group presents a considerable challenge in many cross-coupling reactions, making the development of highly active and selective catalyst systems crucial. nih.gov

Recent advancements in the enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality through desymmetric cycloaddition reactions offer a promising avenue for creating structurally complex and stereochemically defined molecules. nih.gov Adapting such methodologies to substrates like this compound could yield novel chiral building blocks. Furthermore, organocatalytic desymmetrization reactions of biaryl frameworks are emerging as a powerful tool for constructing axial chirality and could be explored for the synthesis of chiral derivatives of this compound.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. The combination of experimental techniques with computational approaches, particularly Density Functional Theory (DFT), offers a powerful platform for gaining these insights.

For instance, in the context of Suzuki-Miyaura coupling to synthesize the biaryl scaffold, DFT calculations can elucidate the mechanism of oxidative addition of the aryl halide to the palladium catalyst. rsc.org Such studies can reveal the influence of the chloro-substituent and the steric bulk of the ortho-phenyl group on the reaction kinetics and thermodynamics. researchgate.netnih.gov Understanding these effects can guide the rational design of more efficient catalysts and reaction conditions. nih.gov

In situ spectroscopic analysis, such as NMR and IR spectroscopy, can be employed to monitor reaction progress and identify transient intermediates in real-time. When coupled with DFT calculations, these experimental observations can provide a comprehensive picture of the reaction pathway. For example, investigating the oxidative addition of aryl halides to monoligated palladium(0) complexes through DFT-SCRF (Self-Consistent Reaction Field) studies can provide valuable data on the electronic effects influencing the reaction. researchgate.net

Exploration of Unconventional Derivatization Reactions and Synthesis of Novel Target Structures

The aldehyde functionality, the chloro substituent, and the biaryl framework of this compound provide multiple avenues for derivatization, enabling the synthesis of a diverse range of novel compounds with potentially interesting biological or material properties.

The aldehyde group is a versatile handle for a wide array of chemical transformations. Condensation reactions with various amines, hydrazines, and hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively. These reactions can be used to synthesize a variety of heterocyclic compounds. For instance, the reaction with 2-aminothiophenols can yield 2-substituted benzothiazoles. mdpi.com The synthesis of fused heterocyclic compounds through reactions like [3+2] cycloadditions of in situ-generated ylides with the aldehyde could also be a fruitful area of exploration. mdpi.comrsc.org

The biaryl scaffold itself can be further functionalized. The presence of the chloro group allows for subsequent cross-coupling reactions to introduce additional substituents. Moreover, the phenyl ring can be subjected to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. The synthesis of fused polyheterocyclic compounds from biaryl precursors is an active area of research with potential applications in materials science and medicinal chemistry. airo.co.innih.gov

Integration with High-Throughput Experimentation and Combinatorial Chemistry for Rapid Compound Library Generation and Screening

To accelerate the discovery of new applications for derivatives of this compound, high-throughput experimentation (HTE) and combinatorial chemistry methodologies can be employed. azolifesciences.comnih.govnih.govyu.edupharmtech.com These approaches allow for the rapid synthesis and screening of large libraries of related compounds, significantly speeding up the process of identifying "hit" compounds with desired properties. azolifesciences.com

Combinatorial synthesis of biaryl libraries has been successfully demonstrated, and similar strategies could be applied to generate a diverse collection of derivatives of this compound. acs.orgstanford.edunih.gov By systematically varying the substituents on both aromatic rings and modifying the aldehyde group, a vast chemical space can be explored.

These compound libraries can then be subjected to high-throughput screening (HTS) to identify molecules with interesting biological activities. nih.gov For example, libraries could be screened against a panel of biological targets to discover new drug candidates. nih.gov The integration of automated synthesis, purification, and screening technologies is key to the success of such endeavors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-2-phenylbenzaldehyde with high purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-phenylbenzaldehyde undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >95% purity. Reaction conditions (temperature: 0–5°C; stoichiometry: 1:1.2 molar ratio of substrate to chlorinating agent) are critical to minimize side products like dichlorinated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm aromatic substitution patterns and aldehyde proton), FT-IR (C=O stretch at ~1700 cm⁻¹), and GC-MS (for molecular ion detection and fragmentation analysis) is recommended. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) can resolve ambiguities in regiochemistry, as demonstrated in structurally similar benzaldehyde derivatives .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to volatile aldehyde emissions. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation. Store at 2–8°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Perform variable-temperature NMR to assess tautomeric equilibria. Validate with DFT calculations (B3LYP/6-311+G(d,p) basis set) to model chemical shifts under different conformations. Cross-reference with SCXRD data to confirm ground-state geometry .

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

- Methodological Answer : Employ directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C to introduce substituents at the meta position relative to the aldehyde. For electrophilic substitutions (e.g., nitration), use mixed acid (HNO₃/H₂SO₄) at 0°C to favor para-nitration on the phenyl ring. Monitor reaction progress via TLC and HPLC .

Q. How does this compound perform as a precursor in heterocyclic synthesis?

- Methodological Answer : The aldehyde group undergoes condensation reactions with amines (e.g., hydrazines) to form Schiff bases, which cyclize into quinazoline or benzimidazole derivatives under acidic conditions. For example, refluxing with thiourea in ethanol yields 2-phenylbenzothiazoles, validated by LC-MS and elemental analysis .

Q. What analytical approaches address batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent polarity). Use HPLC-PDA to quantify impurities (e.g., over-chlorinated byproducts). Statistical tools like ANOVA identify critical factors (e.g., reaction time impacts yield by ±12%, p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.